6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-fluoro-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-16-4-6-17(7-5-16)22(19,20)13-9-10-8-11(15)2-3-12(10)21-14(13)18/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKYEGRBIXNAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate phenolic compounds with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclooxygenase Inhibition
One of the primary applications of this compound is its role as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-II. COX enzymes are pivotal in the inflammatory process, and their inhibition is crucial for the management of pain and inflammation.
Case Studies:
- A study demonstrated that derivatives similar to 6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one exhibited significant COX-II inhibitory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib . These findings suggest that this compound could be developed into a therapeutic agent for conditions such as arthritis and other inflammatory disorders.
Anticancer Activity
Research has indicated that compounds with similar structural features may possess anticancer properties due to their ability to modulate pathways involved in cancer cell proliferation and survival.
Case Studies:
- A series of studies have reported that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the piperazine sulfonyl group can enhance biological activity . This opens avenues for further exploration into the anticancer potential of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound. Modifications to the piperazine ring and sulfonyl group can significantly influence biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potentially increases bioavailability. |
| Piperazine Moiety | Influences receptor binding affinity and selectivity. |
| Sulfonamide Group | Essential for COX inhibition and anti-inflammatory properties. |
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as DNA replication, transcription, and protein synthesis.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Key Compounds:
- L2 (6-Fluoro-3-(pyridin-2-yl)-2H-chromen-2-one) : Features a pyridinyl group instead of the sulfonyl-piperazine moiety. The fluorine at position 6 is retained, but the absence of the sulfonyl linker reduces polarity compared to the target compound .
- 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one : Substitutes fluorine with a hydroxy group at position 7 and incorporates a methylpiperazine via a methylene linker. This structural variation impacts electronic distribution and solubility .
Table 1: Substituent Effects on Molecular Properties
Computational and Electronic Properties
Density functional theory (DFT) studies on 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (B3LYP/6-311G(d,p)) revealed that electron-withdrawing groups (e.g., fluoro, sulfonyl) stabilize the chromen-2-one core by delocalizing π-electron density .
Piperazine Linker Variations
Compounds with piperazine groups attached via different linkers exhibit distinct properties:
- 4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4f) : A propoxy linker increases conformational flexibility but reduces metabolic stability compared to sulfonyl-linked analogs .
- 6-[4-(2H-chromen-3-ylmethyl)piperazin-1-yl]-2-n,4-n-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine : Demonstrates how piperazine integration into heterocyclic systems diversifies pharmacological profiles .
Biological Activity
6-Fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The compound features a chromenone backbone with a sulfonamide group linked to a piperazine moiety. This structure is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial efficacy against a range of bacterial strains, particularly Gram-positive bacteria.
The antimicrobial activity is primarily attributed to its ability to inhibit protein synthesis and disrupt nucleic acid synthesis in bacterial cells. This dual mechanism enhances its effectiveness against resistant strains.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
These results indicate significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting potential for clinical application in treating infections caused by resistant bacteria .
Case Studies
Case Study 1: Efficacy Against MRSA
A study evaluated the compound's effectiveness against MRSA biofilms. The results showed that it not only inhibited biofilm formation but also disrupted established biofilms at concentrations as low as 62.216 µg/mL, outperforming traditional antibiotics like ciprofloxacin .
Case Study 2: Hemolytic Activity Assessment
To assess safety, hemolytic assays were conducted using human red blood cells. The compound demonstrated low hemolytic rates across various concentrations (up to 256 µg/mL), indicating a favorable safety profile alongside its antibacterial properties .
Anticancer Activity
In addition to its antimicrobial properties, preliminary research suggests that this compound may exhibit anticancer effects.
Cell Line Studies
In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings warrant further investigation into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended for confirming the structure of 6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one?
- Methodology :
- Use FT-IR to confirm functional groups (e.g., sulfonyl, carbonyl, and piperazine moieties) by comparing experimental peaks to reference spectra .
- Employ 1H and 13C NMR to resolve aromatic protons (e.g., fluorine coupling in the chromenone ring) and piperazine methyl groups. Assign signals using 2D NMR (COSY, HSQC) for complex splitting patterns .
- Validate crystallinity via X-ray diffraction using programs like SHELXL for refinement, particularly to resolve steric effects of the sulfonyl and piperazine groups .
Q. How can ultrasonic-assisted synthesis optimize the preparation of sulfonated coumarin derivatives like this compound?
- Methodology :
- Design a one-pot, three-component reaction under ultrasound irradiation (e.g., 40 kHz, 100 W) to enhance reaction kinetics and reduce by-products. Monitor progress via TLC and isolate intermediates using column chromatography .
- Compare yields and purity with traditional thermal methods to assess efficiency gains. Use HPLC-MS to detect trace impurities and confirm reaction completion .
Q. What are common impurities encountered during synthesis, and how can they be identified?
- Methodology :
- Analyze crude products using high-resolution LC-MS to detect sulfonation by-products or incomplete coupling of the piperazine group.
- Cross-reference with pharmacopeial impurity standards (e.g., EP/BP guidelines) for sulfonamide derivatives, employing Chromolith HPLC columns for high-resolution separation .
Advanced Research Questions
Q. How can the DNA-binding affinity of this compound be experimentally evaluated, and what computational tools support these studies?
- Methodology :
- Perform UV-Vis titration and fluorescence quenching assays with calf thymus DNA or synthetic oligonucleotides. Calculate binding constants (Kb) using the Benesi-Hildebrand equation .
- Conduct molecular docking (e.g., AutoDock Vina) to predict interactions between the coumarin core and DNA minor grooves. Validate docking poses with MD simulations (e.g., GROMACS) .
Q. What crystallographic challenges arise from the sulfonyl and piperazine groups, and how can they be addressed?
- Methodology :
- Use SHELXD for phase problem resolution in small-molecule crystallography, especially for handling disordered sulfonyl groups. Apply TWINLAW in SHELXL to manage twinning in high-symmetry space groups .
- Refine thermal parameters with Hirshfeld atom refinement (HAR) to account for electron density distortions caused by fluorine and sulfur atoms .
Q. How does the 4-methylpiperazine sulfonyl moiety influence bioactivity compared to other substituents?
- Methodology :
- Synthesize analogs with varying piperazine substituents (e.g., ethyl, cyclopropyl) and compare in vitro cytotoxicity (e.g., MTT assay on leukemic cells).
- Analyze structure-activity relationships (SAR) using logP measurements and molecular descriptors (e.g., polar surface area) to correlate hydrophobicity and activity .
Q. What in vitro models are suitable for assessing anticancer activity, and how should dose-response studies be designed?
- Methodology :
- Test against NCI-60 cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia) using 72-hour exposure protocols. Calculate IC50 values with nonlinear regression (e.g., GraphPad Prism).
- Include copper(II) complexes of the compound to evaluate enhanced cytotoxicity via redox cycling, as seen in related coumarin derivatives .
Q. How can metabolic stability and metabolite identification be studied for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
